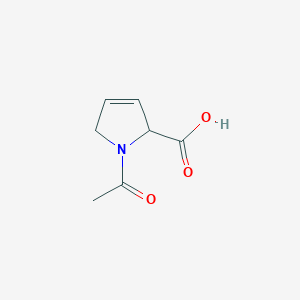

1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid

Description

1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid is a pyrrole-derived compound featuring a partially unsaturated five-membered ring system with an acetyl group at the N1 position and a carboxylic acid substituent at the C2 position. Key characteristics include:

- Molecular Formula: Presumed to be C₇H₉NO₃ (based on its 4,5-dihydro isomer in ).

- Molecular Weight: ~155.15 g/mol (calculated from the formula).

- Functional Groups: Acetyl (N1), carboxylic acid (C2), and a 2,5-dihydro unsaturated ring.

Properties

IUPAC Name |

1-acetyl-2,5-dihydropyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h2-3,6H,4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHKUSGNBBQVID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC=CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338471 | |

| Record name | 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76945-40-9 | |

| Record name | 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ring-Closing Metathesis (RCM) and Enzymatic Kinetic Resolution

A streamlined synthesis begins with N-Boc-diallylamine , where ring-closing metathesis (RCM) using Grubbs-type catalysts generates the 2,5-dihydro-1H-pyrrole scaffold. The Boc-protected intermediate undergoes directed alkoxycarbonylation with lithium bases (e.g., LDA) and alkyl carbonates to install the carboxylic acid moiety. Racemic mixtures are resolved via enzymatic kinetic resolution using lipases such as Candida antarctica lipase B (CAL-B), achieving enantiomeric excess (ee) >98% for the (S)-enantiomer.

Key Data:

- RCM step yield: 78–85% (Grubbs II catalyst, CH₂Cl₂, 40°C, 12 h)

- Alkoxycarbonylation yield: 65–72% (LiHMDS, methyl carbonate, −78°C to rt)

- Enzymatic resolution: 45% isolated yield, ee >98% (CAL-B, phosphate buffer pH 7.0)

Friedel-Crafts Acylation and Halogenation Pathways

Alternative routes employ pyrrole-2-carbaldehyde as the starting material. Wolff–Kishner reduction removes the aldehyde group, followed by Friedel-Crafts acylation with trichloroacetyl chloride to yield 2-trichloroacetylpyrrole. Subsequent electrophilic chlorination using N-chlorosuccinimide (NCS) introduces regioselective halogenation at the methyl-adjacent position (61% yield after crystallization). Hydrolysis of the trichloroacetyl group under basic conditions (NaOH, EtOH/H₂O) furnishes the carboxylic acid derivative.

Optimization Note:

- Chlorination selectivity improves at room temperature (rt) vs. 0°C, reducing byproduct formation.

- Crystallization from dichloromethane enhances purity (mp 140–142°C).

Condensation-Cyclization Strategies

A scalable industrial method involves condensing 2,4,4-trimethoxybutan-1-amine with acetic acid derivatives under acidic conditions (HCl, MeOH), followed by cyclization to form the dihydropyrrole ring. Iron(III) chloride catalyzes the cyclization step, achieving 55–60% overall yield. This route avoids chromatographic purification, favoring recrystallization from ethanol/water mixtures.

Reaction Conditions:

- Condensation: 12 h reflux in methanol, HCl catalyst

- Cyclization: FeCl₃ (10 mol%), 80°C, 6 h

Wolff–Kishner Reduction and Acetic Acid Ester Formation

From 2-ethoxalylpyrrole , a two-step reduction sequence produces the acetic acid ester precursor. Sodium borohydride reduces the ethoxalyl group to a hydroxy intermediate, followed by triphenylphosphine diiodide-mediated reduction to the ester. Saponification (NaOH, EtOH/H₂O) and acid workup (HCl) yield the free carboxylic acid.

Yield Comparison:

- NaBH₄ reduction: 70% (hydroxy ester intermediate)

- PPh₃/PPh₃I₂ reduction: 58% (acetic acid ester)

- Final saponification: 85%

Catalytic Hydrogenation for Stereocontrol

Patented methods highlight asymmetric synthesis via catalytic hydrogenation of N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-benzyloxycarbonyl-2,3-dihydro-1H-pyrrole under high-pressure H₂ (1.4–1.5 MPa) with chiral catalysts (e.g., Rh-DuPhos). This approach retains enantiomeric integrity (ee 92–95%) while hydrogenating the double bond, avoiding racemization observed in non-catalytic routes.

Critical Parameters:

Comparative Analysis of Methods

Challenges and Optimization Opportunities

- Low Yields in Fluorination: Electrophilic fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using Selectfluor affords only 6.5% yield, necessitating alternative fluorinating agents.

- Racemization Risks: Non-catalytic hydrogenation or strong base treatment causes racemization at C2; chiral catalysts mitigate this.

- Purification Bottlenecks: Chromatography-dependent methods (e.g., halogenated intermediates) benefit from crystallization optimization.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring.

Scientific Research Applications

Chemistry

1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid serves as a building block in synthesizing more complex heterocyclic compounds. Its unique functional groups allow for various chemical modifications that can lead to novel derivatives with enhanced properties.

Biology

The compound is under investigation for its biological activities , particularly:

- Antimicrobial Properties : Exhibiting significant activity against pathogens such as Pseudomonas aeruginosa, it acts as a quorum sensing inhibitor, disrupting bacterial communication and virulence factor production.

- Anticancer Activity : Research indicates that similar pyrrole derivatives can induce apoptosis in cancer cells through interaction with cellular receptors, potentially inhibiting tumor growth .

Medicine

Ongoing research explores the potential of this compound as a therapeutic agent . Its biological activities suggest possible applications in treating infections and cancer.

Industry

This compound is utilized in the production of pharmaceuticals and agrochemicals , contributing to advancements in drug development and agricultural practices.

Antimicrobial Study

A study demonstrated that this compound significantly reduced the expression of quorum-sensing related genes (lasI and rhlI) in Pseudomonas aeruginosa, indicating its potential as a novel antimicrobial agent .

Anticancer Research

Research findings from various studies indicate that derivatives of this compound exhibit cytotoxic effects on cancer cells. A notable study highlighted its ability to induce apoptosis in specific cancer cell lines through biochemical pathways involving receptor interactions .

Mechanism of Action

The mechanism by which 1-acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to biological effects. The specific pathways involved depend on the functional groups present and the nature of the target molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Key Observations :

- The 2,5-dihydro vs. 4,5-dihydro isomerism (target compound vs.

- The acetyl group in the target compound may enhance solubility in organic solvents compared to the non-acetylated parent compound ().

- The Boc-protected analog () has a higher molecular weight and distinct steric effects, which could influence its utility in synthetic chemistry.

Key Observations :

- The parent compound () exhibits significant toxicity, while acetyl or Boc substitution may modulate these effects.

- The Boc-protected derivative () requires careful handling due to multiple hazard statements.

Research Implications and Gaps

- Structural Isomerism : The 2,5-dihydro vs. 4,5-dihydro isomers (target compound vs. ) warrant further study to assess how ring saturation impacts biological activity.

- Protecting Group Effects : Comparative studies on acetyl vs. Boc groups could optimize synthetic routes and safety profiles.

- Toxicity Data : Empirical toxicity studies on the target compound are needed to validate speculative safety advantages.

Biological Activity

1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with notable biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features an acetyl group at the 1-position and a carboxylic acid group at the 2-position of the pyrrole ring. This unique structure contributes to its diverse chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Its activity is particularly noted against Pseudomonas aeruginosa , a critical pathogen known for its antibiotic resistance.

Mechanism of Action :

- The compound acts as a quorum sensing inhibitor (QSI), disrupting bacterial communication and virulence factor production. In studies, it was shown to reduce the expression of QS-related genes such as lasI and rhlI, which are crucial for biofilm formation and pathogenicity in P. aeruginosa .

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Similar pyrrole derivatives have demonstrated the ability to induce apoptosis in cancer cells through various biochemical pathways.

Research Findings :

- Studies have highlighted that pyrrole derivatives can interact with multiple cellular receptors, leading to changes in cellular processes that may inhibit tumor growth .

Case Studies

| Study | Findings | Pathogen/Cell Type |

|---|---|---|

| Liu et al. (2024) | Demonstrated QSI activity against Pseudomonas aeruginosa, reducing virulence factors like pyocyanin | Pseudomonas aeruginosa |

| BenchChem (2024) | Reported antimicrobial and anticancer properties; potential for therapeutic applications | Various pathogens |

| Frontiers in Microbiology (2016) | Identified inhibition of QS genes leading to reduced biofilm formation | Pseudomonas aeruginosa |

The biological activity of this compound can be attributed to its structural similarities with indole derivatives, which are known to influence various biochemical pathways:

- Antiviral Activity : Similar compounds have shown efficacy against viral infections by modulating immune responses.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, further supporting its potential in treating inflammatory diseases.

Synthesis and Industrial Applications

The synthesis of this compound typically involves condensation reactions followed by cyclization under mild conditions. Its applications extend beyond research into pharmaceutical development, where it serves as a building block for more complex heterocyclic compounds.

Q & A

Basic: What are the common synthetic routes for 1-acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid?

Methodological Answer:

This compound is typically synthesized via derivatization of its parent structure, (S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid (3,4-dehydro-L-proline), which is structurally related to L-proline. A standard approach involves:

- Oxidation of L-proline : Using oxidizing agents like sodium hypochlorite (NaOCl) with catalytic TEMPO [(2,2,6,6-tetramethylpiperidin-1-yl)oxyl] to generate the 3,4-dehydro intermediate .

- Acetylation : Subsequent protection of the pyrroline nitrogen with acetyl chloride or acetic anhydride under anhydrous conditions to yield the acetylated derivative .

- Purification : Chromatographic techniques (e.g., silica gel chromatography) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the product .

Key Validation:

The intermediate (S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid (CAS 4043-88-3) is well-documented in synthetic workflows .

Basic: How is the structure of this compound characterized experimentally?

Methodological Answer:

Structural elucidation relies on:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Distinct signals for the dihydropyrrole ring protons (δ 5.2–6.0 ppm for olefinic protons; δ 3.5–4.5 ppm for ring CH₂ groups) .

- ¹³C NMR : Carbonyl signals (δ ~170 ppm for carboxylic acid; δ ~165 ppm for acetyl group) .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 169.07 (C₇H₉NO₃) and fragmentation patterns confirming acetyl and carboxylic acid moieties .

- Infrared (IR) Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and O-H (2500–3300 cm⁻¹) .

Advanced Tip:

For chiral verification, circular dichroism (CD) or X-ray crystallography can resolve stereochemical ambiguity in the dihydropyrrole ring .

Advanced: What experimental precautions are critical when handling this compound due to its instability?

Methodological Answer:

The compound’s instability arises from:

- Thermal Degradation : Decomposes above 105°C, releasing toxic NOₓ fumes .

- Hygroscopicity : Absorbs moisture, leading to hydrolysis of the acetyl group.

Precautions:

- Storage : Under inert gas (argon/nitrogen) at –20°C in airtight containers .

- Reaction Conditions : Use anhydrous solvents (e.g., THF, DMF) and low temperatures (0–4°C) during synthesis .

- Safety Protocols : Fume hoods for handling; personal protective equipment (PPE) to avoid intraperitoneal exposure (rat LDLo: 16 mg/kg) .

Advanced: How can this compound be utilized in designing bioactive heterocyclic scaffolds?

Methodological Answer:

The dihydropyrrole core serves as a rigid, conformationally restricted building block for:

- Peptidomimetics : Mimicking proline in peptide backbones to modulate secondary structures (e.g., β-turn induction) .

- Enzyme Inhibitors : Functionalization at the carboxylic acid position (e.g., amide coupling) generates analogs targeting proline-dependent enzymes (e.g., prolyl hydroxylases) .

- Metal Coordination : The pyrroline nitrogen and carboxylate group enable chelation of transition metals (e.g., Cu²⁺ for catalytic studies) .

Case Study:

In FLAP (5-lipoxygenase-activating protein) inhibitor design, acetylated pyrrole derivatives improve metabolic stability and binding affinity .

Advanced: How should researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

Discrepancies in carcinogenicity (e.g., "questionable carcinogen" status vs. no tumorigenic data elsewhere) may stem from:

- Purity Variability : Impurities (e.g., residual oxidizing agents) in early synthetic batches .

- Species-Specific Effects : Intraperitoneal administration in rodents may not translate to human toxicity .

Resolution Strategy:

- Reproducibility Checks : Validate results using ≥95% pure samples (HPLC-purified) .

- Alternative Assays : Use in vitro models (e.g., Ames test for mutagenicity) to supplement in vivo data .

Advanced: What role does this compound play in studying protein conformational dynamics?

Methodological Answer:

The acetylated derivative is used in spin-labeling studies for NMR-based protein analysis:

- Paramagnetic Labeling : MTSL [(1-oxyl-2,2,5,5-tetramethylpyrroline-3-methyl) methanethiosulfonate] derivatives enable distance measurements via paramagnetic relaxation enhancement (PRE) .

- Diamagnetic Control : The diamagnetic analog (acetylated MTSL) serves as a negative control to isolate PRE effects .

Experimental Workflow:

Cysteine Substitution : Introduce a cysteine residue at the target protein site.

Labeling : React with MTSL or acetyl-MTSL under reducing conditions.

NMR Analysis : Measure PRE effects to map conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.